molecular formula C7H7ClN4O2 B15337395 N-(2-Chloro-4-nitrophenyl)-guanidine CAS No. 896720-32-4

N-(2-Chloro-4-nitrophenyl)-guanidine

Cat. No.: B15337395
CAS No.: 896720-32-4
M. Wt: 214.61 g/mol
InChI Key: QOBNGKKYCLGRJV-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-nitrophenyl)-guanidine is a chemical compound of interest in specialized organic and pharmacological research. While the specific mass spectrum data is not available for this exact molecule, mass spectrometric studies on the closely related compound N-(2-chloro-4-nitrophenyl)formamide suggest that the 2-chloro-4-nitrophenyl group can exhibit distinct fragmentation patterns, which may be relevant for analytical characterization . The core structure of this compound, which integrates a guanidine functional group with a chloronitrophenyl unit, is structurally related to a class of arylguanidines that have been investigated for their activity on 5-hydroxytryptamine-3 (5-HT3) receptors. Scientific literature indicates that minor variations in the substitution pattern on the aryl ring of an arylguanidine can result in a broad spectrum of pharmacological activities, ranging from superagonist to antagonist actions . This makes such compounds valuable tools for probing receptor function and structure-activity relationships (SAR) in neuropharmacological studies. The 2-chloro-4-nitrophenyl moiety is itself a known synthetic building block. For instance, 2-Chloro-4-nitrophenol, a potential precursor, is utilized in organic synthesis and as an intermediate for dyes and other fine chemicals . Researchers might employ this compound as a key intermediate for constructing more complex molecules or in the development of novel compounds for biological evaluation. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

896720-32-4

Molecular Formula

C7H7ClN4O2

Molecular Weight

214.61 g/mol

IUPAC Name

2-(2-chloro-4-nitrophenyl)guanidine

InChI

InChI=1S/C7H7ClN4O2/c8-5-3-4(12(13)14)1-2-6(5)11-7(9)10/h1-3H,(H4,9,10,11)

InChI Key

QOBNGKKYCLGRJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=C(N)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Chloro-4-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitroaniline with cyanamide under acidic conditions to form the desired guanidine derivative . Industrial production methods often employ optimized reaction conditions to maximize yield and purity. For instance, the use of specific catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

2.1. Structural and Electronic Features
  • Target Compound: Substituents: 2-chloro, 4-nitro on phenyl. Molecular formula: C₇H₆ClN₅O₂ (calculated molecular weight: 227.61 g/mol).
  • Guanidine, N''-(4-methoxyphenyl)-N,N,N',N'-tetramethyl- () :

    • Substituents: 4-methoxy (electron-donating) on phenyl; tetramethyl groups on guanidine .
    • Molecular formula: C₁₂H₁₉N₃O (MW: 221.30 g/mol).
    • The methoxy group enhances polarity compared to nitro, possibly improving aqueous solubility.
  • N-(3-Chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine () :

    • Substituents: 3-chloro, 4-fluoro on phenyl; 4,6-dimethylpyrimidin-2-yl (heterocyclic) .
    • Molecular formula: ~C₁₃H₁₂ClFN₅ (estimated MW: ~300 g/mol).
    • Fluorine’s electronegativity and pyrimidine’s aromaticity may enhance bioactivity through hydrogen bonding or π-π interactions.
2.2. Physical Properties
Compound Melting Point Range (°C) Synthesis Yield (%)
N-(2-Chloro-4-nitrophenyl)-guanidine Not reported Not reported
derivatives (e.g., Compound 26) 54–56 to >137 35–60
compound Not reported Not reported
compound Discontinued Discontinued
  • Key Observations :
    • compounds exhibit a wide melting point range (54–56°C to >137°C), correlating with structural complexity and intermolecular forces .
    • Moderate synthesis yields (35–60%) in suggest challenges in guanidine-derivative synthesis, likely applicable to the target compound.
2.3. Elemental Analysis and Structural Confirmation
  • Compounds :

    • Carbon, hydrogen, and nitrogen content showed slight deviations from theoretical values (e.g., C: 56.3% observed vs. 56.8% calculated) .
    • Structural confirmation via ¹H-NMR and mass spectrometry (MS) is standard for guanidine derivatives.
  • Target Compound :

    • Hypothetical elemental analysis would require validation due to nitro group sensitivity.

Biological Activity

N-(2-Chloro-4-nitrophenyl)-guanidine is a compound of interest due to its diverse biological activities, which include antibacterial, antifungal, and potential anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a guanidine group, known for its hydrophilic nature and ability to form strong non-covalent interactions. This property is crucial for its biological activity as it facilitates binding with various biological targets.

Biological Activities

1. Antibacterial Activity
Studies have shown that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The compound's effectiveness is often quantified using the half-maximal effective concentration (EC50) and 90% maximal effective concentration (EC90) metrics.

Bacterial Strain EC50 (µM) EC90 (µM)
Pseudomonas aeruginosa14.428.5
Burkholderia pseudomallei8.218.5
Staphylococcus aureus5.112.4

These results indicate that the compound is particularly potent against Staphylococcus aureus, which is significant given the rising antibiotic resistance in this pathogen .

2. Antifungal Activity
this compound has also been evaluated for its antifungal properties. In vitro studies have demonstrated that it can inhibit the growth of several fungal strains, making it a candidate for further development as an antifungal agent.

3. Anticancer Potential
Recent research has indicated that compounds containing the guanidine moiety can exhibit anticancer activity. This compound has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within bacterial and fungal cells. The guanidine group enhances the compound's affinity for negatively charged sites on microbial membranes, disrupting cellular integrity and function.

Case Studies

Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial efficacy of this compound against multi-drug resistant strains, researchers found that the compound significantly reduced bacterial viability in both planktonic and biofilm states, suggesting its potential use in treating chronic infections caused by resistant bacteria .

Case Study 2: Antifungal Activity
Another study focused on the antifungal properties of this compound against Candida albicans. The compound demonstrated a dose-dependent inhibition of fungal growth, indicating its potential as a therapeutic agent in treating fungal infections .

Q & A

Basic: What are the recommended synthetic routes for N-(2-Chloro-4-nitrophenyl)-guanidine, and how are intermediates purified?

Answer:

  • Synthetic Pathways :
    • Condensation Reactions : React 2-chloro-4-nitroaniline with cyanamide derivatives in the presence of a base (e.g., triethylamine) to form the guanidine core. Control stoichiometry to minimize byproducts .
    • Reductive Amination : Reduce nitro intermediates (e.g., N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine) using sodium borohydride (NaBH₄) under reflux conditions in ethanol. Monitor reaction progress via TLC .
  • Purification :
    • Use recrystallization from ethanol/water mixtures to isolate high-purity crystals.
    • Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and guanidine NH signals (δ 6.8–7.2 ppm). Use DMSO-d₆ as a solvent to resolve hydrogen-bonded NH groups .
    • IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric stretching) .
  • Crystallography :
    • Single-crystal X-ray diffraction reveals bond lengths (e.g., C–N: 1.36–1.41 Å) and angles (N–C–N: 115–126°). Analyze hydrogen-bonding networks (e.g., C–H···O interactions) to confirm supramolecular packing .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Handling :
    • Use fume hoods to avoid inhalation of fine particulates. Wear nitrile gloves, lab coats, and safety goggles.
    • Store in airtight containers at 2–8°C to prevent hydrolysis .
  • Emergency Measures :
    • For skin contact: Rinse with copious water for 15 minutes; seek medical attention if irritation persists.
    • For spills: Neutralize with sodium bicarbonate and collect in chemical waste containers .

Advanced: How do electronic effects (e.g., nitro and chloro substituents) influence the compound’s reactivity in nucleophilic substitution?

Answer:

  • Electronic Effects :
    • The nitro group (-NO₂) at the 4-position is a strong electron-withdrawing group, activating the aryl ring for electrophilic substitution at the 2-chloro position.
    • The chloro substituent (-Cl) stabilizes transition states via inductive effects, facilitating displacement reactions (e.g., SNAr) with amines or thiols .
  • Experimental Validation :
    • Kinetic studies (UV-Vis monitoring) show accelerated substitution rates in polar aprotic solvents (e.g., DMF) compared to protic solvents .

Advanced: What crystallographic data reveal non-covalent interactions critical to the compound’s stability?

Answer:

  • Key Observations :
    • X-ray data show C–H···O hydrogen bonds between guanidine NH groups and nitro oxygen atoms, forming dimeric structures. These interactions stabilize the crystal lattice .
    • Dihedral angles between aromatic rings (e.g., 15–25°) indicate limited conjugation, favoring planar configurations in solution .
  • Methodology :
    • Refine structures using SHELXL software with anisotropic displacement parameters for non-H atoms. Apply riding models for H-atom positions .

Advanced: How does this compound interact with biomolecules like DNA?

Answer:

  • Mechanism :
    • The planar aromatic system enables intercalation into DNA base pairs, confirmed via fluorescence quenching assays and viscometry.
    • Competitive binding studies (e.g., ethidium bromide displacement) quantify binding constants (Kb ~10⁴ M⁻¹) .
  • Methodological Considerations :
    • Use circular dichroism (CD) to monitor conformational changes in DNA (e.g., B-to-Z transitions) upon interaction .

Advanced: How can computational modeling predict the compound’s bioactivity?

Answer:

  • In Silico Approaches :
    • Docking Simulations : Use AutoDock Vina to model interactions with enzyme targets (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
    • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against bacterial pathogens (R² >0.85) .
  • Experimental Validation :
    • Compare predicted IC₅₀ values with in vitro enzyme inhibition assays (e.g., MIC testing against E. coli) .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:

  • Common Pitfalls :
    • Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, solvent DMSO concentration).
  • Resolution Strategies :
    • Standardize Protocols : Use identical cell lines (e.g., HeLa) and assay buffers (PBS, pH 7.4).
    • Metabolite Profiling : Perform LC-MS to rule out degradation products interfering with activity measurements .

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